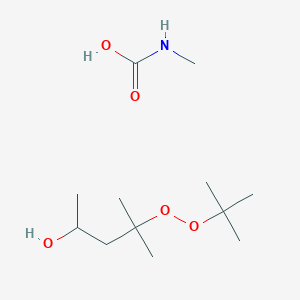
4-Tert-butylperoxy-4-methylpentan-2-ol;methylcarbamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Tert-butylperoxy-4-methylpentan-2-ol;methylcarbamic acid is an organic compound known for its unique structural properties and reactivity. This compound is characterized by the presence of a tert-butylperoxy group, a methyl group, and a carbamic acid moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butylperoxy-4-methylpentan-2-ol involves the alkylation of tert-butyl hydroperoxide with 1,3-diols, resulting in hydroxy-containing ditertiary peroxides. These peroxides are then oxidized using pyridinium chlorochromate to form carbonyl-containing peroxides . The reaction conditions typically involve room temperature and the presence of oxygen for oxidation processes .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to optimize production efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Tert-butylperoxy-4-methylpentan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbonyl-containing peroxides.
Reduction: Reduction reactions can convert the peroxy group to hydroxyl or other functional groups.
Substitution: The compound can participate in substitution reactions where the tert-butylperoxy group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include pyridinium chlorochromate for oxidation and various reducing agents for reduction reactions. The conditions often involve room temperature and atmospheric pressure, making the reactions relatively mild and easy to control.
Major Products Formed
The major products formed from these reactions include carbonyl-containing peroxides, hydroxyl-containing compounds, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Tert-butylperoxy-4-methylpentan-2-ol;methylcarbamic acid has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Mechanism of Action
The mechanism of action of 4-Tert-butylperoxy-4-methylpentan-2-ol involves the formation of reactive oxygen species (ROS) through the decomposition of the peroxy group. These ROS can interact with various molecular targets, leading to oxidative stress and other biochemical effects. The pathways involved include the activation of oxidative enzymes and the modulation of redox-sensitive signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Tert-butylperoxy-4-methylpentan-2-one: Similar in structure but contains a carbonyl group instead of a hydroxyl group.
3-Tert-butylperoxy-3-methylbutanoic acid: Another related compound with a carboxy group.
Uniqueness
4-Tert-butylperoxy-4-methylpentan-2-ol is unique due to its combination of a tert-butylperoxy group and a hydroxyl group, providing distinct reactivity and stability compared to its analogs. This uniqueness makes it valuable in specific synthetic and industrial applications where other compounds may not perform as effectively .
Properties
CAS No. |
62299-50-7 |
|---|---|
Molecular Formula |
C12H27NO5 |
Molecular Weight |
265.35 g/mol |
IUPAC Name |
4-tert-butylperoxy-4-methylpentan-2-ol;methylcarbamic acid |
InChI |
InChI=1S/C10H22O3.C2H5NO2/c1-8(11)7-10(5,6)13-12-9(2,3)4;1-3-2(4)5/h8,11H,7H2,1-6H3;3H,1H3,(H,4,5) |
InChI Key |
UXMPOXOSWSSRGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)(C)OOC(C)(C)C)O.CNC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















